Doxycycline-d3 (hyclate) is a stable isotope-labeled derivative of doxycycline, a broad-spectrum tetracycline antibiotic. It is characterized by the incorporation of deuterium atoms, which enhances its utility in pharmacokinetic studies and metabolic research. The molecular formula of doxycycline-d3 (hyclate) is represented as with a molecular weight of approximately 2447.45 g/mol . This compound retains the antibiotic properties of doxycycline, making it effective against a variety of bacterial infections.
Doxycycline-d3 (hyclate) exhibits bacteriostatic activity against a wide range of gram-positive and gram-negative bacteria. Its biological activity is attributed to its ability to inhibit protein synthesis by binding to the ribosomal subunit, which is crucial for bacterial growth and reproduction . Beyond its antibacterial effects, doxycycline has been shown to possess anti-inflammatory properties and can modulate immune responses, making it useful in treating conditions like acne and rosacea .
Doxycycline-d3 (hyclate) is primarily used in research settings, particularly in pharmacokinetics and metabolic studies. Its stable isotope labeling allows for precise tracking of drug metabolism and distribution within biological systems. Additionally, it can be employed in studies examining drug interactions and mechanisms of action at a molecular level. In clinical applications, it retains the therapeutic uses of standard doxycycline, including treatment for bacterial infections, acne vulgaris, rosacea, and prophylaxis against malaria .
Interaction studies involving doxycycline-d3 (hyclate) focus on understanding how this compound interacts with various biological molecules and other drugs. Research has indicated that doxycycline can affect the efficacy of hormonal contraceptives and may interact with other antibiotics or anticoagulants. Understanding these interactions is crucial for optimizing treatment regimens and minimizing adverse effects . The use of stable isotope-labeled compounds like doxycycline-d3 enhances the accuracy of these studies by allowing researchers to trace metabolic pathways more effectively.
Doxycycline-d3 (hyclate) shares structural similarities with several other tetracycline antibiotics. Below are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Doxycycline | C22H24N2O8 | Standard form without deuterium; widely used antibiotic |
| Minocycline | C23H27N3O7 | Higher lipophilicity; used for acne treatment |
| Tetracycline | C22H24N2O8 | First tetracycline; broader spectrum but less potent |
| Oxytetracycline | C22H24N2O9 | Used in veterinary medicine; similar action |
| Tigecycline | C22H25N5O9S | A glycylcycline derivative; effective against resistant bacteria |
Doxycycline-d3 (hyclate) is unique due to its stable isotope labeling, which allows for detailed pharmacokinetic studies that are not possible with non-labeled forms . This feature makes it particularly valuable in research settings aimed at understanding drug behavior in biological systems.
The synthesis of doxycycline derivatives traditionally begins with modifications to the tetracycline core structure, which consists of four fused cyclohexane rings (A–D rings). A pivotal method involves the AB + D strategy, where the AB enone precursor is coupled with a D-ring fragment via a Michael-Claisen cyclization (Figure 1) [3]. This approach enables the construction of the C ring through stereoselective annulation, yielding tetracycline analogs with variable D-ring substituents. For example, enone precursors such as 1 (6-deoxy-6-demethyltetracycline) react with D-ring benzyl bromide derivatives under strongly basic conditions (e.g., lithium diisopropylamide, LDA) to form the C ring [3].
A notable application of this strategy is the synthesis of N-desmethyldoxycycline (3), a key intermediate for deuterium labeling. As detailed in [1], doxycycline free base undergoes N-demethylation via N-oxide formation using meta-chloroperbenzoic acid (m-CPBA), followed by reductive cleavage with iron powder in acidic conditions (Scheme 1). This two-step process achieves 79% yield of 3, albeit with 21% residual doxycycline contamination [1]. Subsequent purification via reverse-phase chromatography and crystallization elevates purity to 99.4%, establishing a robust platform for isotopic modification.
| Reaction Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| N-Demethylation | m-CPBA, Fe powder, HCl | 79% | 79% |
| Reverse-phase purification | C~18~ silica, water-acetonitrile gradient | 8.8% | 99.4% |
| Michael-Claisen cyclization | LDA, DMPU, −78°C → −10°C | 37–88% | >95% |
While conventional thermal methods dominate doxycycline-d3 synthesis, microwave-assisted techniques remain underexplored in the literature. Current protocols rely on controlled thermal activation, such as the −78°C to −10°C gradient employed during Michael-Claisen cyclization [3]. The absence of reported microwave applications suggests that traditional heating remains optimal for preserving stereochemical fidelity in tetracycline synthesis. Future studies may investigate microwave-enhanced reaction kinetics for deuterium incorporation or intermediate purification.
Deuterium integration into doxycycline-d3 is achieved not via direct H/D exchange but through re-methylation of N-desmethyldoxycycline using deuterated methyl iodide ([13CD3]CH3I) [1]. This method avoids the unpredictability of proton-deuterium scrambling, ensuring site-specific labeling at the N-methyl position. The reaction employs polymer-supported triphenylphosphine and diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF), which facilitates tertiary amine formation with minimal quaternization (<5%) [1]. Isotopic purity exceeding 99% is attainable through this pathway, as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry [4].
Post-synthetic purification of doxycycline-d3 hyclate involves multi-step chromatography and crystallization. Crude reaction mixtures are first subjected to reverse-phase C~18~ chromatography using water-acetonitrile gradients, which separates deuterated products from unreacted starting materials and byproducts [1]. Subsequent crystallization from ethanol-water mixtures (1:1 v/v) further refines the product, yielding a hyclate salt with 99% isotopic purity [1].
Characterization relies on tandem mass spectrometry (MS/MS) and high-resolution NMR. Collision-induced dissociation (CID) of protonated doxycycline-d3 ([M+H]+) reveals diagnostic fragment ions, such as the loss of D2O (m/z 427 → 409) and ND3 (m/z 427 → 410), which confirm deuterium placement [5] [6]. NMR analysis further verifies the absence of protiated contaminants, with distinct shifts observed for deuterated methyl groups (δ 2.8–3.1 ppm) [4].
| Parameter | Method | Result |
|---|---|---|
| Isotopic purity | NMR | 99.0–99.4% |
| Molecular weight | HRMS | 1031.9 g/mol (C46H58Cl2N4O18) |
| Major MS/MS fragments | CID | m/z 409, 410, 427 |
The optimization of mobile phase composition represents a critical parameter in achieving effective chromatographic separation of doxycycline-d3 hyclate. Multiple mobile phase systems have been systematically evaluated to enhance peak resolution, reduce analysis time, and improve sensitivity. The most effective mobile phase compositions identified include methanol:acetonitrile ratios adjusted to pH 6.5 with diluted ammonia solution (20:80, v/v), which demonstrates optimal separation characteristics for doxycycline-d3 quantification [1].
Alternative mobile phase systems have been developed for specific analytical requirements. A composition comprising 75 mM ammonium acetate with 4 mM EDTA (pH 8.8) combined with acetonitrile (97:3, v/v) has proven particularly effective for stability-indicating methods, providing baseline separation within 6 minutes while maintaining excellent peak shape [2]. For enhanced sensitivity applications, mobile phases containing 0.1% formic acid in aqueous solutions combined with methanol (10:90, v/v) have demonstrated superior ionization efficiency in mass spectrometry detection systems [3].
The pH range optimization studies indicate that acidic conditions between pH 2.5 and 4.0 provide optimal retention characteristics for doxycycline-d3, while slightly alkaline conditions (pH 8.8) are preferred for stability-indicating methodologies [4] [2]. Flow rate optimization has established that 0.7 mL/min provides the optimal balance between analysis time and peak resolution, with acceptable ranges extending from 0.7 to 1.2 mL/min depending on column dimensions and mobile phase composition [1].
Column temperature control has been identified as a crucial parameter, with optimal performance achieved at 40°C for most analytical applications. Temperature variations of ±5°C can significantly affect retention times and peak symmetry, necessitating precise thermal control during analysis [2]. Injection volume optimization studies demonstrate that 10 μL provides adequate sensitivity while minimizing peak broadening effects, with acceptable ranges extending from 2 to 100 μL depending on sample concentration and detection method [1].
Ultraviolet detection wavelength selection represents a fundamental aspect of doxycycline-d3 quantification methodology. Comprehensive wavelength optimization studies have established that detection at 270 nm provides optimal sensitivity for most analytical applications, with this wavelength corresponding to the characteristic absorption maximum of the tetracycline chromophore system [1]. Alternative detection wavelengths including 258 nm, 325 nm, and 350 nm have been evaluated for specific matrix applications, with 258 nm demonstrating particular effectiveness for ophthalmic formulations and 325 nm providing enhanced selectivity for biological fluid analysis [5] [6].
The sensitivity parameters achieved through optimized detection conditions demonstrate significant variation depending on the analytical method and matrix composition. For ophthalmic formulations, limits of detection as low as 0.8406 μg/mL have been achieved using UV detection at 258 nm, with corresponding limits of quantification of 2.547 μg/mL [5]. Human plasma analysis utilizing detection at 270 nm has demonstrated superior sensitivity with limits of detection reaching 1.1703 ng/mL and limits of quantification of 3.5462 ng/mL [7].
Diode array detection systems operating at 350 nm have proven particularly effective for pharmaceutical tablet analysis, achieving limits of detection of 0.08 μg/mL and limits of quantification of 0.20 μg/mL [8]. The enhanced selectivity provided by diode array detection enables simultaneous monitoring of multiple wavelengths, facilitating peak purity assessment and improved method specificity [4].
Mass spectrometry detection systems operating in electrospray ionization positive mode have demonstrated exceptional sensitivity, with limits of detection reaching 0.0005 μg/mL for plasma and tissue samples [9]. The superior sensitivity of mass spectrometry detection enables quantification of doxycycline-d3 at concentrations well below those achievable through conventional UV detection methods, making it particularly suitable for pharmacokinetic studies and bioequivalence assessments [10].
The selection of appropriate transition ions represents a critical aspect of LC-MS/MS method development for doxycycline-d3 quantification. The molecular ion of doxycycline-d3 (m/z 448.1) undergoes characteristic fragmentation patterns that provide both quantitative and qualitative information essential for accurate determination [9]. The primary quantitative transition m/z 448.1 → 431.1 results from the loss of ammonia and water molecules, representing the most abundant and stable fragmentation pathway with optimal signal-to-noise ratios [1].
The collision energy optimization studies have established that 17 eV provides optimal fragmentation efficiency for the quantitative transition, while maintaining adequate precursor ion intensity for sensitive detection [9]. Alternative collision energies ranging from 15 to 25 eV have been evaluated, with 20 eV providing enhanced sensitivity for certain matrix applications [1]. The selection of collision energy requires careful optimization to balance precursor ion depletion with product ion formation efficiency.
Qualitative confirmation transitions have been identified to ensure method specificity and reduce the potential for false positive results. The transition m/z 448.1 → 155.0 utilizing collision energy of 23 eV provides excellent selectivity through ring fragmentation processes, generating characteristic product ions that are diagnostic for the tetracycline structure [11]. Additional confirmation transitions including m/z 448.1 → 145.0 have been employed to enhance method robustness and regulatory compliance requirements [12].
The fragmentation patterns observed for doxycycline-d3 demonstrate consistent behavior across different instrument platforms and ionization conditions. The deuterium labeling provides distinctive mass shifts that enable clear differentiation from the unlabeled parent compound, with the three-mass-unit difference facilitating accurate quantification in the presence of endogenous doxycycline [9]. The stability of the deuterium labels under typical analytical conditions ensures reliable performance throughout the analytical sequence.
Solid-phase extraction methodology has been extensively optimized for doxycycline-d3 analysis in plasma samples, with particular emphasis on recovery efficiency, matrix interference reduction, and method robustness. Octadecyl (C18) cartridges have demonstrated consistent performance for medicated feedstuff applications, providing good separation of target analytes from matrix components [4]. The C18 stationary phase exhibits optimal retention characteristics for doxycycline-d3 through hydrophobic interactions, enabling effective sample cleanup and analyte concentration.
Hydrophilic-lipophilic balance (HLB) cartridges have proven particularly effective for multi-residue analysis applications, providing broad applicability across diverse sample matrices [3]. The mixed-mode retention mechanism of HLB sorbents enables simultaneous retention of compounds with varying polarities, making them suitable for comprehensive analytical methodologies targeting multiple tetracycline antibiotics simultaneously.
The SOLA HRP (hydrophobic reversed-phase) extraction system has demonstrated superior performance for vitamin D analysis applications, achieving recovery efficiencies exceeding 94% for doxycycline-d3 [13]. The innovative sorbent technology provides enhanced reproducibility and reduced matrix effects compared to conventional extraction methods, contributing to improved method precision and accuracy.
Sample volume optimization studies have established that 100-500 μL plasma samples provide adequate sensitivity while maintaining acceptable precision and accuracy parameters [9]. The extraction buffer composition utilizing 0.1% trifluoroacetic acid in acetonitrile has proven effective for protein precipitation and analyte extraction, providing clean extracts suitable for direct injection into LC-MS/MS systems [9].
Wash solution optimization has identified that 40% methanol provides optimal matrix interference removal while maintaining quantitative analyte recovery [13]. The wash step is critical for removing phospholipids and other matrix components that can cause ion suppression and reduce method sensitivity. Elution solvent composition utilizing 100% methanol ensures quantitative analyte recovery, with typical recovery efficiencies ranging from 94.4% to 96.3% across different sample matrices [13].
Method validation parameters have been comprehensively evaluated to ensure analytical method reliability and regulatory compliance. Linearity assessments have demonstrated excellent correlation coefficients (r²) exceeding 0.9961 across multiple concentration ranges, with the most sensitive methods achieving linearity from 6.00-768.00 pg/mL in human plasma applications [1]. Extended linearity ranges of 0.0005-2 μg/mL have been validated for biological sample analysis, providing adequate coverage for both therapeutic monitoring and pharmacokinetic studies [9].
For feedstuff analysis applications, linearity has been established over the range of 25-2000 mg/kg, encompassing the typical concentration ranges encountered in medicated animal feed products [4]. The broad linearity range ensures method applicability across diverse sample types and concentration levels without requiring extensive sample dilution procedures.
Precision parameters have been rigorously evaluated under both repeatability and intermediate precision conditions. Intra-day precision studies have demonstrated relative standard deviations (RSD) of ≤14.83% for human plasma analysis, well within acceptable limits for bioanalytical methods [10]. Inter-day precision assessments have shown RSD values of ≤7.32% for feedstuff applications, indicating excellent method reproducibility across different analytical sessions [4].
Recovery studies have been conducted at multiple concentration levels to assess method accuracy across the analytical range. Recovery percentages ranging from 94.4% to 96.3% have been achieved for human plasma applications using optimized solid-phase extraction procedures [13]. Pharmaceutical tablet analysis has demonstrated recovery values from 99.58% to 101.93%, indicating excellent method accuracy for finished product testing [14].
The limits of detection achieved range from 0.08 μg/mL to 9.9 μg/mL depending on the analytical method and sample matrix, with the most sensitive LC-MS/MS methods achieving sub-nanogram detection capabilities [8]. Limits of quantification values ranging from 0.20 μg/mL to 12.5 μg/mL have been validated, providing adequate sensitivity for intended analytical applications [4].